Home > Products > Screening Compounds P70160 > 1-(2H-tetrazol-5-ylmethyl)benzimidazole
1-(2H-tetrazol-5-ylmethyl)benzimidazole -

1-(2H-tetrazol-5-ylmethyl)benzimidazole

Catalog Number: EVT-6880238
CAS Number:
Molecular Formula: C9H8N6
Molecular Weight: 200.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2H-tetrazol-5-ylmethyl)benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a tetrazole ring, which enhances its pharmacological properties. The presence of the tetrazole moiety is significant as it can contribute to the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound is synthesized through various chemical processes, often involving the reaction of benzimidazole derivatives with tetrazole precursors. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Benzimidazoles are recognized for their roles in pharmaceuticals, particularly as anti-cancer, anti-inflammatory, and anti-microbial agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2H-tetrazol-5-ylmethyl)benzimidazole typically involves multiple steps:

  1. Starting Materials: The synthesis often begins with 2-(bromomethyl)-1H-benzimidazole, which is reacted with sodium azide to introduce the tetrazole group.
  2. Reaction Conditions: The reaction is usually conducted in a solvent such as dimethyl sulfoxide or ethanol under controlled temperatures (often around 160°C) for several hours to ensure complete conversion.
  3. Purification: After the reaction, the product is purified using techniques like column chromatography or recrystallization to isolate the desired compound from by-products.

For example, one method involves stirring a mixture of 2-(bromomethyl)-1H-benzimidazole with sodium azide and triethylamine hydrochloride in ammonium chloride solution at elevated temperatures for an extended period to yield the target compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2H-tetrazol-5-ylmethyl)benzimidazole can be represented as follows:

  • Molecular Formula: C10_{10}H9_{9}N5_{5}
  • Molecular Weight: Approximately 201.22 g/mol
  • Structure: The compound consists of a benzimidazole ring system linked to a tetrazole moiety via a methylene bridge.

The structural integrity can be confirmed through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into functional groups and bonding patterns.

Chemical Reactions Analysis

Reactions and Technical Details

1-(2H-tetrazol-5-ylmethyl)benzimidazole can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The tetrazole nitrogen atoms can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization Reactions: The presence of nitrogen allows for cyclization, leading to the formation of new heterocyclic compounds.

These reactions are crucial for developing derivatives with enhanced biological activities .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-(2H-tetrazol-5-ylmethyl)benzimidazole often involves interaction with specific biological targets:

  1. Receptor Binding: The tetrazole moiety may facilitate binding to receptors involved in hypertension regulation or cancer pathways.
  2. Enzyme Inhibition: The compound may inhibit enzymes such as kinases or phosphodiesterases, affecting cellular signaling pathways.
  3. Biological Activity: Studies indicate that such compounds can exhibit antihypertensive effects and potential anticancer properties through modulation of cellular pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(2H-tetrazol-5-ylmethyl)benzimidazole exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Generally ranges between 140°C to 150°C depending on purity.

Chemical properties include stability under normal conditions but may decompose when exposed to strong acids or bases.

Applications

Scientific Uses

The applications of 1-(2H-tetrazol-5-ylmethyl)benzimidazole span various fields:

  1. Pharmaceutical Development: Investigated for its potential use as an antihypertensive agent due to its receptor antagonistic properties.
  2. Antimicrobial Activity: Shows promise in treating infections due to its ability to disrupt bacterial cell processes.
  3. Cancer Research: Explored for its efficacy against various cancer cell lines, contributing to the development of new anticancer therapies.
Introduction to Benzimidazole-Tetrazole Hybrids in Medicinal Chemistry

The strategic fusion of benzimidazole and tetrazole pharmacophores represents a sophisticated approach in contemporary drug design, aimed at overcoming limitations of single-moiety therapeutics. This hybridization philosophy centers on 1-(2H-tetrazol-5-ylmethyl)benzimidazole and its derivatives—a class of nitrogen-rich heterocyclic compounds exhibiting enhanced pharmacokinetic profiles and multi-target biological activities. The benzimidazole core provides a privileged scaffold with inherent DNA interaction capability, while the tetrazole moiety introduces critical hydrogen bonding capacity and metabolic stability. This molecular architecture has yielded compounds with demonstrable efficacy across therapeutic areas—including hypertension management, antimicrobial intervention, and anti-inflammatory applications—while mitigating adverse effects like gastric irritation associated with classical drugs. The rational design of these hybrids leverages complementary pharmacological properties, positioning them as valuable templates for addressing complex disease pathologies and drug resistance challenges.

Historical Evolution of Benzimidazole-Based Therapeutics

Benzimidazole-based therapeutics have evolved from antiparasitic applications to diverse pharmacological domains over eight decades. The foundational discovery emerged in the 1940s when Woolley identified benzimidazole's structural resemblance to purines, suggesting potential biological activity. A pivotal advancement occurred with the isolation of 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product by Brink and Folkers (1949), revealing the nucleus's biochemical significance. This spurred systematic exploration, leading to the first-generation anthelmintic benzimidazoles (thiabendazole, 1961; albendazole, 1975) that revolutionized parasitic disease control through tubulin polymerization inhibition [6]. The 1980s witnessed another breakthrough with the development of proton pump inhibitors (omeprazole, 1988), where benzimidazole's susceptibility to acid-catalyzed conversion enabled targeted suppression of gastric acid secretion [4]. Concurrently, antihypertensive agents incorporating the benzimidazole motif emerged, exemplified by candesartan cilexetil (1998) and telmisartan (1999), which antagonize angiotensin II receptors [3] [6]. Recent innovations (2012–2023) focus on hybrid systems like 1-(2H-tetrazol-5-ylmethyl)benzimidazole derivatives, designed to enhance target affinity and overcome drug resistance through synergistic pharmacophores. This evolution reflects a transition from serendipitous discovery to rational, structure-guided drug design, positioning benzimidazole as a versatile scaffold in global medicinal chemistry efforts [6].

Table 1: Milestones in Benzimidazole Therapeutic Development

EraKey Compound/ClassTherapeutic ApplicationMechanistic Insight
1940s-1950s5,6-DimethylbenzimidazoleVitamin B₁₂ componentIsolation from natural sources
1960s-1970sThiabendazole, MebendazoleBroad-spectrum anthelminticsMicrotubule disruption in parasites
1980s-1990sOmeprazole, LansoprazoleAntiulcer (PPIs)H⁺/K⁺-ATPase inhibition
1990s-2000sTelmisartan, CandesartanAntihypertensive (ARBs)Angiotensin II receptor blockade
2010s-PresentTetrazole-benzimidazole hybridsMulti-target therapeuticsSynergistic pharmacophore integration

Role of Tetrazole Moieties in Bioactive Molecule Design

The tetrazole ring (1H-tetrazol-5-yl) serves as a versatile bioisostere in medicinal chemistry, strategically employed to optimize drug-like properties while preserving biological activity. This nitrogen-rich heterocycle mimics the carboxylate anion (-COO⁻) in spatial dimensions (planarity) and electronic characteristics (charge distribution), yet offers superior metabolic stability and enhanced capacity for forming multiple hydrogen bonds. Its acidic nature (pKa ~4.5–4.9) facilitates ionization under physiological conditions, improving water solubility and membrane permeability—critical attributes for oral bioavailability. The tetrazole's resonance-stabilized anion forms salt bridges with cationic residues (e.g., lysine, arginine) in enzyme active sites or receptor pockets, enhancing binding affinity [1] [7]. This is exemplified in valsartan (antihypertensive), where the tetrazole anchors interaction with angiotensin II receptor subtypes, contributing significantly to its nanomolar affinity [3]. Beyond hypertension, tetrazole-containing antimicrobials like ceftezole exploit this moiety's metal-chelating potential to disrupt microbial enzymes, particularly those requiring divalent cations like Mg²⁺ or Zn²⁺ [4] [6]. When incorporated into the benzimidazole framework via methylene bridges (e.g., 1-((1H-tetrazol-5-yl)methyl)-1H-benzo[d]imidazole), the tetrazole extends the pharmacophore's three-dimensional reach, enabling interactions with previously inaccessible biological targets. This architectural flexibility, combined with synthetic accessibility via [2+3] cycloadditions between nitriles and azides, establishes tetrazole as an indispensable tool for molecular optimization in hybrid drug design [1] [4].

Table 2: Comparative Analysis of Tetrazole vs. Carboxylate Bioisosterism

PropertyTetrazole (1H-tetrazol-5-yl)Carboxylate (-COO⁻)Pharmacological Advantage
Acidity (pKa)4.5–4.94.2–4.8Similar ionization at physiological pH
Charge DistributionDelocalized over four nitrogen atomsDelocalized over two oxygen atomsEnhanced dipole moment & H-bond capacity
Metabolic StabilityHigh (Resistant to esterases)Low (Vulnerable to conjugations)Prolonged half-life
Spatial Occupation~2.5 Å (Ring diameter)~2.4 Å (O-O distance)Near-perfect steric mimicry
Metal ChelationForms complexes via N⁻-Mg²⁺/Zn²⁺ bondsForms complexes via O-Mg²⁺/Zn²⁺Comparable enzyme inhibition potential

Rationale for Hybridization: Synergistic Pharmacological Effects

The covalent integration of benzimidazole and tetrazole pharmacophores into 1-(2H-tetrazol-5-ylmethyl)benzimidazole exploits complementary mechanisms to achieve therapeutic synergy unattainable with either moiety alone. This hybridization strategy addresses three critical pharmacological challenges: multi-target engagement, reduced off-target effects, and overcoming drug resistance. The benzimidazole nucleus provides a planar, aromatic platform for intercalation into DNA/RNA or hydrophobic pocket insertion in enzymes, while the tetrazole appendage introduces strong, directional hydrogen-bonding networks and electrostatic interactions with polar residues in target sites. This dual mechanism is exemplified in anti-inflammatory hybrids where benzimidazole modulates cyclooxygenase (COX) pathways and tetrazole suppresses leukocyte migration, collectively reducing edema more effectively than diclofenac while minimizing gastric irritation [1]. In antimicrobial applications, hybrids like 1-((1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-tetrazol-5-yl)methyl)-1H-benzo[d]imidazole (a1) disrupt microbial DNA via benzimidazole while the tetrazole chelates Mg²⁺ in metalloenzymes (e.g., 14-α demethylase), yielding broad-spectrum activity against Candida albicans and resistant bacteria [4]. Molecular docking reveals that tetrazole-benzimidazole conjugates maintain affinity for angiotensin II receptors (like valsartan) while acquiring antioxidant capabilities through radical scavenging—demonstrated by DPPH assay results showing >95% inhibition for select derivatives (e.g., AV2, AV11) versus 64.6% for unmodified valsartan (AV0) [3]. This multi-functionality emerges from the methylene linker's role as a conformational spacer, allowing independent pharmacophore positioning without electronic interference. Collectively, these hybrids exemplify "polypharmacology by design," merging historically distinct therapeutic pathways into unified molecular entities [4] [6].

Table 3: Pharmacological Synergies in Benzimidazole-Tetrazole Hybrids

Hybrid StructureBenzimidazole ContributionTetrazole ContributionObserved Synergy
Anti-inflammatory (3c, 3g) [1]COX-2 inhibition; Cytokine suppressionLeukotriene B₄ reduction; ICAM-1 downregulation76–82% edema inhibition (vs. 73% for diclofenac); Reduced ulcerogenicity
Antimicrobial (a1, e1) [4]DNA minor groove binding; Topoisomerase inhibition14-α demethylase chelation; Membrane disruptionMIC: 2–4 µg/mL against C. albicans (superior to fluconazole)
Antihypertensive/Antioxidant (AV2, AV11) [3]AT₁ receptor blockade; Calcium channel modulationRadical scavenging (DPPH⁺ reduction); NO release76.4% BP reduction + 96% antioxidant activity (vs. 65.3% + 64.6% for valsartan)

Properties

Product Name

1-(2H-tetrazol-5-ylmethyl)benzimidazole

IUPAC Name

1-(2H-tetrazol-5-ylmethyl)benzimidazole

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C9H8N6/c1-2-4-8-7(3-1)10-6-15(8)5-9-11-13-14-12-9/h1-4,6H,5H2,(H,11,12,13,14)

InChI Key

IKDMBSDNWQZGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.